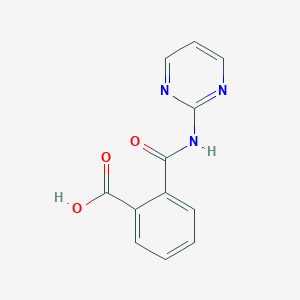

2-(Pyrimidin-2-ylcarbamoyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

17332-60-4 |

|---|---|

Molecular Formula |

C12H9N3O3 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

2-(pyrimidin-2-ylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C12H9N3O3/c16-10(15-12-13-6-3-7-14-12)8-4-1-2-5-9(8)11(17)18/h1-7H,(H,17,18)(H,13,14,15,16) |

InChI Key |

WZPJLRNYHFVOJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CC=N2)C(=O)O |

Other CAS No. |

17332-60-4 |

Synonyms |

N-pyrimidinobenzamide-2-carboxylic acid NPBCA |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid and its Analogues

Direct synthetic methods offer an efficient pathway to the target molecule, often involving the coupling of pre-functionalized benzoic acid and pyrimidine (B1678525) moieties.

Amidation Reactions Employing Benzoic Acid and Pyrimidine Derivatives

The formation of an amide bond between a benzoic acid derivative and an aminopyrimidine is a conceptually straightforward approach to this compound. This typically involves the activation of the carboxylic acid group of a benzoic acid precursor to facilitate nucleophilic attack by the amino group of a pyrimidine derivative. While direct thermal amidation is possible, it often requires harsh conditions. More commonly, coupling agents are employed to enhance the reactivity of the carboxylic acid.

| Reagent 1 | Reagent 2 | Coupling Agent/Catalyst | Product |

| Benzoic Acid | 2-Aminopyrimidine (B69317) | Carbodiimides (e.g., DCC, EDC), HOBt | This compound |

| Phthalic Acid | 2-Aminopyrimidine | Heat | This compound |

It is important to note that direct amidation can sometimes be challenging due to the electronic properties of the starting materials. The nucleophilicity of the aminopyrimidine can be influenced by the electronic nature of the pyrimidine ring, and the reactivity of the benzoic acid derivative is also subject to its substituents.

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used to generate pyrimidine-containing structures. For instance, the Biginelli reaction, a well-known MCR, can produce dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Conceptually, a similar strategy could be envisioned where a benzoic acid derivative containing one of the requisite functionalities could be employed in a multicomponent setup to generate analogous structures.

Precursor Design and Functional Group Interconversions in Synthesis

The synthesis of this compound and its analogues often relies on the strategic design of precursors and the subsequent interconversion of functional groups to construct the final molecule.

Utilization of 2-Carbamimidoylbenzoic Acid as a Key Precursor for Pyrimidine Ring Formation

A notable strategy for the synthesis of 2-(pyrimidin-2-yl)benzoic acids, which are closely related to the target compound, involves the use of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) as a key precursor. thieme-connect.comresearchgate.net This approach involves the construction of the pyrimidine ring onto the pre-existing benzoic acid scaffold.

The synthesis proceeds by the cyclization of 2-carbamimidoylbenzoic acid with a suitable three-carbon dielectrophilic partner. For example, condensation with 1,3-dicarbonyl compounds or their synthetic equivalents leads to the formation of the substituted pyrimidine ring. thieme-connect.comresearchgate.net This method is advantageous as it allows for the introduction of various substituents onto the pyrimidine ring by choosing the appropriate 1,3-dielectrophile.

A new approach to the synthesis of 2-(pyrimidin-2-yl)benzoic acids has been developed based on the reaction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds. thieme-connect.comresearchgate.net The intramolecular condensation of the resulting acids with 1,3-dielectrophiles can lead to the formation of a 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system, which can be subsequently opened by weak nucleophiles. thieme-connect.comresearchgate.net

Derivatization Pathways from Phthalic Anhydride (B1165640) and Aminopyrimidines

Phthalic anhydride serves as a readily available and versatile precursor for the synthesis of this compound and its analogues. The reaction of phthalic anhydride with an aminopyrimidine derivative is a direct and efficient method to obtain the target phthalamic acid.

The reaction between 4,6-diphenyl-2-aminopyrimidine and phthalic anhydride, for instance, has been reported to yield 2-(4,6-diphenylpyrimidin-2-ylcarbamoyl)benzoic acid. This reaction proceeds through the nucleophilic attack of the amino group of the pyrimidine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the amide and carboxylic acid functionalities in a single step. This method is particularly useful for generating a library of analogues by varying the substituents on both the phthalic anhydride and the aminopyrimidine starting materials.

A series of phthalimides have been prepared in satisfactory yields by the reaction of phthalic anhydride with various amines, including aminopyridines. sphinxsai.comresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent such as acetic acid. sphinxsai.com

| Phthalic Anhydride Derivative | Aminopyrimidine Derivative | Product |

| Phthalic Anhydride | 2-Aminopyrimidine | This compound |

| 4-Substituted Phthalic Anhydride | 2-Aminopyrimidine | 4-Substituted-2-(pyrimidin-2-ylcarbamoyl)benzoic acid |

| Phthalic Anhydride | Substituted 2-Aminopyrimidine | 2-(Substituted-pyrimidin-2-ylcarbamoyl)benzoic acid |

Exploitation of Formylbenzoic Acid Derivatives in Heterocyclic Synthesis

While a direct application of 2-formylbenzoic acid in a multicomponent reaction to form this compound is not widely documented, aldehydes are key components in many classical pyrimidine syntheses, most notably the Biginelli reaction. In this reaction, an aldehyde, a β-dicarbonyl compound, and urea or a urea derivative condense to form a dihydropyrimidine (B8664642).

Theoretically, a 2-formylbenzoic acid derivative could serve as the aldehyde component in a Biginelli-type reaction. The resulting dihydropyrimidine would bear a 2-carboxyphenyl substituent at the 4-position of the pyrimidine ring. Subsequent oxidation of the dihydropyrimidine to the aromatic pyrimidine would yield a 2-(4-(2-carboxyphenyl)pyrimidin-yl) derivative, a structural isomer of the target compound. Further synthetic manipulations would be necessary to achieve the desired carbamoyl (B1232498) linkage at the 2-position of the pyrimidine ring.

Catalytic Approaches in the Synthesis of this compound Systems

Modern synthetic chemistry relies heavily on catalytic reactions to build complex molecular architectures from simpler precursors. For pyrimidine-containing structures, these methods facilitate the precise formation of the heterocyclic ring and its linkage to other molecular fragments. Transition metals and organocatalysts are at the forefront of these advancements, enabling reactions that were previously challenging or inefficient.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling) for Aromatic C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful methods for creating carbon-carbon bonds, a fundamental step in the synthesis of many complex organic molecules. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is particularly effective for constructing bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org This reaction is widely used in the synthesis of bi-aryl compounds, such as those containing a pyrimidine ring linked to a benzoic acid moiety.

In a typical Negishi coupling approach applicable to pyrimidine systems, a pyrimidine halide (e.g., 2-chloropyrimidine) can be coupled with a zinc-functionalized benzoic acid derivative. Alternatively, a pyrimidinyl-zinc reagent can be reacted with a halogenated benzoic acid. The reaction is catalyzed by a palladium(0) species, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. acs.org The versatility of the Negishi reaction allows for a broad range of functional groups to be present in the molecule, making it a valuable tool in multi-step syntheses. wikipedia.org

A practical and scalable synthesis of a key intermediate, 2-chloro-5-(pyridin-2-yl) pyrimidine, was successfully developed using a Negishi cross-coupling. acs.org This process involved the reaction of an in situ prepared 2-pyridylzinc chloride with 5-iodo-2-chloropyrimidine, demonstrating the reaction's utility in creating C-C bonds involving heterocyclic rings on a large scale. acs.org Recent advancements have also focused on developing these reactions in continuous flow setups, which can offer superior control over reaction parameters and improve reproducibility and safety. nih.gov

Table 1: Illustrative Conditions for Negishi Cross-Coupling in Heterocycle Synthesis

| Coupling Partners | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Pyridylzinc chloride + 5-Iodo-2-chloropyrimidine | Pd(PPh₃)₄ | THF | Room Temp. | High | acs.org |

| Fluoroalkylzinc bromides + 5-Iodo-2'-deoxyuridine | Pd Catalyst | N/A | N/A | Good | nih.gov |

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a transformative strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. nih.gov This approach is highly atom-economical as it avoids the pre-functionalization of substrates (e.g., conversion to halides or organometallic reagents) typically required for traditional cross-coupling reactions. acs.org

For the synthesis of complex molecules like this compound, C-H activation can be directed by a coordinating group within the molecule. Functional groups containing nitrogen or oxygen can act as "directing groups," guiding a transition metal catalyst (commonly palladium, rhodium, or ruthenium) to a specific C-H bond, often in the ortho position. nih.govresearchgate.net In the context of the target molecule, the nitrogen atoms of the pyrimidine ring or the amide linker could potentially serve as directing groups to functionalize either the pyrimidine or the benzoic acid ring. The pyrimidine ring itself has been explored as a robust, strongly coordinating directing group for achieving challenging meta-C-H functionalization on an attached aromatic ring. nih.gov This strategy provides a powerful tool for late-stage modification of complex molecular scaffolds. acs.org

Organocatalysis in the Formation of Pyrimidine-Containing Structures

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. These catalysts are often less sensitive to air and moisture and are considered more environmentally benign. In the context of pyrimidine synthesis, organocatalysts can be employed in various reaction types, including multicomponent reactions and cycloadditions.

For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, can be effectively catalyzed by various Brønsted or Lewis acids, including simple aromatic carboxylic acids. raco.cat More complex chiral organocatalysts have been used to achieve enantioselective synthesis of pyrimidine nucleoside analogues through reactions like the aza-Michael reaction. documentsdelivered.com Another strategy involves the inverse-electron-demand Diels-Alder reaction of 1,3,5-triazine (B166579) with ketones, directly providing access to pyrimidines through an organocatalytic pathway. mdpi.com These methods are primarily focused on the construction of the core pyrimidine ring, which can subsequently be elaborated to form the final target structure.

Reaction Optimization and Yield Enhancement Studies

The successful implementation of any synthetic strategy, particularly for large-scale production, depends on careful optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing costs and environmental impact.

Parameter Optimization (Temperature, Solvent, Catalyst Loading)

The efficiency of catalytic reactions is highly sensitive to a range of parameters. Systematic studies are often conducted to identify the optimal conditions for a given transformation.

Temperature: Reaction temperature can significantly influence reaction rates and selectivity. Some reactions require elevated temperatures to overcome activation barriers, while others may need cooling to prevent side reactions or decomposition of sensitive components.

Catalyst Loading: Minimizing the amount of catalyst used is crucial for reducing costs and simplifying purification, as residual metal catalysts are often undesirable in the final product. Optimization studies aim to find the lowest possible catalyst loading that still provides an efficient and high-yielding reaction. For example, in an iron-catalyzed synthesis of pyrimidines, the catalyst and ligand were carefully selected and optimized to achieve yields up to 82%. organic-chemistry.org

Table 2: Example of Parameter Optimization for a Catalyzed Pyrimidine Synthesis Based on a model reaction for the synthesis of a thiazolopyrimidine derivative. nih.gov

| Entry | Catalyst Amount (mmol) | Temperature (°C) | Solvent | Yield (%) |

| 1 | 0.25 | 80 | Solvent-free | 82 |

| 2 | 0.50 | 80 | Solvent-free | 89 |

| 3 | 0.75 | 80 | Solvent-free | 91 |

| 4 | 1.00 | 80 | Solvent-free | 93 |

| 5 | 1.00 | 60 | Solvent-free | 75 |

| 6 | 1.00 | 100 | Solvent-free | 93 |

| 7 | 1.00 | 80 | Ethanol | 68 |

| 8 | 1.00 | 80 | Water | 55 |

As shown in the table, varying the catalyst amount and temperature directly impacts the product yield, with 1.0 mmol of catalyst at 80°C under solvent-free conditions identified as optimal for this specific transformation.

Process Efficiency and Scalability Considerations

Translating a laboratory-scale synthesis into a large-scale industrial process introduces a new set of challenges. A key goal is to develop a process that is not only high-yielding but also concise, cost-effective, and safe.

A study on the synthesis of a pyrimidine intermediate via Negishi coupling specifically focused on developing a concise and scalable process. acs.org Key considerations for enhancing efficiency and scalability included:

Minimizing Steps: A one-step coupling reaction is inherently more efficient than a multi-step sequence.

Avoiding Chromatography: Purification by column chromatography is often a bottleneck in large-scale production due to its consumption of large volumes of solvent and time. Developing a process where the product can be isolated by simple crystallization or extraction is highly advantageous. The Negishi coupling process for 2-chloro-5-(pyridin-2-yl) pyrimidine was successfully scaled to the kilogram level by developing a convenient purification method that eliminated the need for chromatography. acs.org

Reagent Choice: Using readily available, stable, and cost-effective starting materials and catalysts is essential for economic viability.

By addressing these factors, synthetic routes can be developed that are practical for producing significant quantities of target compounds like this compound and its derivatives.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for pharmacologically relevant molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. While specific green synthetic protocols for this compound are not extensively detailed in publicly available research, the application of green chemistry principles to the synthesis of its core components—pyrimidines and amides—provides a clear framework for developing more sustainable methodologies.

A conventional approach to synthesizing this compound could involve the reaction of phthalic anhydride with 2-aminopyrimidine. researchgate.net This method, while effective, may rely on high temperatures and the use of solvents that are not environmentally benign, such as dimethylformamide (DMF) or dichloromethane (B109758). rsc.org Green chemistry offers several avenues to improve upon such traditional methods.

Atom Economy and Reaction Design:

One of the core principles of green chemistry is maximizing "atom economy," which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net Direct amidation reactions, which form the amide bond by combining a carboxylic acid and an amine with the removal of only water, are highly atom-economical. researchgate.net The development of catalytic direct amidation methods would be a significant green improvement over routes that require stoichiometric activating agents, which generate substantial waste. ucl.ac.uk

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are another strategy to improve atom economy and process efficiency in pyrimidine synthesis. mdpi.comorganic-chemistry.org An MCR approach could potentially construct the pyrimidine ring and attach the benzoic acid moiety in a more streamlined and less wasteful manner.

Catalysis:

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of pyrimidine synthesis, various catalytic systems have been explored. For instance, iron, copper, and rhodium catalysts have been employed to facilitate the synthesis of pyrimidine derivatives and in C-H amidation reactions. acs.orgacs.org An iron-catalyzed approach, for example, could offer a more sustainable alternative to traditional methods that require stoichiometric reagents. acs.org For the amide bond formation, enzymatic methods present a green alternative, offering high selectivity and operation under mild conditions. nih.gov

Safer Solvents and Reaction Conditions:

A significant area for the application of green chemistry is the replacement of hazardous organic solvents. Solvents like dichloromethane and DMF are effective but pose environmental and health risks. rsc.org Research into greener alternatives has identified solvents like cyclopentyl methyl ether as a more sustainable option for amide bond formation. nih.gov Furthermore, developing solvent-free reaction conditions is an even more desirable green approach, which has been successfully applied in some amidation and pyrimidine syntheses. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption compared to conventional heating.

The following table provides a conceptual comparison between a traditional and a potential green synthetic approach for this compound, based on the principles discussed.

| Feature | Traditional Approach | Potential Green Approach |

| Starting Materials | Phthalic anhydride, 2-aminopyrimidine | Phthalic acid, 2-aminopyrimidine (for direct amidation) |

| Solvent | Dimethylformamide (DMF), Dichloromethane | Greener alternatives (e.g., cyclopentyl methyl ether), water, or solvent-free conditions |

| Catalyst | Often uncatalyzed or uses stoichiometric activating agents | Biocatalysts (enzymes), transition metal catalysts (e.g., iron-based) |

| Reaction Conditions | High temperatures, prolonged reaction times | Milder temperatures, microwave irradiation, ultrasonic assistance |

| Atom Economy | Moderate to low, especially if activating agents are used | High, particularly with direct amidation or multicomponent reactions |

| Waste Generation | Significant, from solvents and byproducts of activating agents | Minimized, with water as the primary byproduct in direct amidation |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.

Despite a comprehensive search for scholarly articles and spectral data for the chemical compound "this compound," specific experimental data required to fully populate the requested article sections could not be located in the available literature. Detailed research findings, including specific chemical shifts for ¹H and ¹³C NMR, definitive structural elucidation through 2D NMR, and precise vibrational frequencies from IR and Raman spectroscopy, as well as UV-Vis absorption maxima for this exact compound, are not publicly available.

To provide a scientifically accurate and authoritative article as instructed, experimentally determined and published data is essential. Generating such data from analogous compounds would be speculative and would not meet the required standard of scientific accuracy. Therefore, the following article cannot be completed at this time.

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for verifying the molecular identity of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid. High-resolution mass spectrometry (HRMS) can determine the compound's exact mass, confirming its elemental composition (C₁₂H₉N₃O₃). The theoretical exact mass is 243.0644 g/mol .

Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate the molecular ion ([M]⁺ or [M-H]⁻) and its fragments. The fragmentation pattern provides a structural fingerprint of the molecule. While a specific experimental spectrum for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of its constituent moieties: benzoic acids, amides, and pyrimidines.

A likely fragmentation pathway for the protonated molecule [M+H]⁺ would involve several key steps:

Amide Bond Cleavage: The most labile bond is often the amide C-N bond. Cleavage can occur in two ways:

Loss of 2-aminopyrimidine (B69317), leading to a benzoyl-carboxonium ion.

Loss of the benzoic acid moiety, resulting in a protonated 2-carbamoylpyrimidine fragment.

Decarboxylation: A characteristic fragmentation of benzoic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.

Benzoic Acid Fragmentation: The benzoic acid portion can undergo its classic fragmentation, including the loss of a hydroxyl radical (•OH, 17 Da) to form a benzoyl cation, followed by the loss of carbon monoxide (CO, 28 Da) to yield a phenyl cation. libretexts.orgnist.gov

Pyrimidine (B1678525) Ring Fragmentation: The pyrimidine ring can undergo characteristic ring-opening and fragmentation pathways, often involving the loss of HCN (27 Da) or other small neutral molecules.

A summary of predicted key fragments is presented in the table below.

| Predicted Fragment (m/z) | Proposed Identity | Neutral Loss |

| 226 | [M+H - OH]⁺ | H₂O |

| 198 | [M+H - COOH]⁺ | COOH |

| 147 | [Benzoyl Cation]⁺ | C₅H₄N₃O |

| 121 | [Protonated 2-Aminopyrimidine]⁺ | C₇H₄O₃ |

| 105 | [Benzoyl Cation - CO]⁺ | CO from m/z 147 |

| 95 | [Protonated Pyrimidine]⁺ | C₇H₅O₃ |

| 77 | [Phenyl Cation]⁺ | CO from m/z 105 |

This interactive table outlines the plausible fragmentation pathways based on the chemical structure.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a published crystal structure for this compound was not found, analysis of closely related structures, such as methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, provides significant insight into the expected molecular conformation, bond geometries, and intermolecular interactions. nih.gov

SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Based on analogous structures, a key conformational feature of this compound is the relative orientation of the pyrimidine and benzene (B151609) rings. nih.gov A significant twist between these two rings is expected due to steric hindrance, resulting in a non-planar molecular conformation. The dihedral angle between the plane of the benzene ring and the pyrimidine ring in the related methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate is 61.3(1)°. nih.gov

An intramolecular hydrogen bond is highly probable between the amide N-H group and the oxygen of the ortho-carboxylic acid group, or between the carboxylic acid O-H and a nitrogen atom of the pyrimidine ring. This would create a stable six or seven-membered ring, significantly influencing the planarity and conformation of the molecule.

The table below presents expected bond lengths and angles based on data from structurally similar compounds determined by SCXRD. nih.gov

| Parameter | Expected Value (Å or °) | Structural Moiety |

| C=O (amide) bond length | ~1.22 Å | Carbamoyl (B1232498) |

| C-N (amide) bond length | ~1.35 Å | Carbamoyl |

| C=O (acid) bond length | ~1.25 Å | Carboxylic Acid |

| C-OH (acid) bond length | ~1.30 Å | Carboxylic Acid |

| C-N-C (amide) angle | ~128° | Carbamoyl |

| O-C-O (acid) angle | ~123° | Carboxylic Acid |

| Benzene-Pyrimidine Dihedral Angle | ~60-80° | Overall Molecule |

This interactive table provides expected geometric parameters derived from crystallographic data of analogous compounds.

The crystal packing is dictated by a network of intermolecular interactions. ias.ac.innih.gov For this compound, several strong hydrogen bonding motifs are anticipated to govern the supramolecular assembly.

Carboxylic Acid Dimers: A common and robust motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph set motif. researchgate.net

Amide-Pyrimidine Interactions: The amide N-H group can act as a hydrogen bond donor to the nitrogen atoms of a neighboring pyrimidine ring, a motif observed in related structures like methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, which forms centrosymmetric dimers via N-H···N hydrogen bonds. nih.gov

Acid-Pyrimidine Interactions: The carboxylic acid O-H can also donate a hydrogen bond to a pyrimidine nitrogen, forming a strong acid-base type interaction. nih.gov

Weaker interactions, such as C-H···O bonds and π–π stacking between the aromatic rings, would also play a crucial role in stabilizing the three-dimensional crystal lattice. researchgate.net The interplay between these different possible interactions makes the resulting crystal structure of significant interest.

The structural characteristics of this compound make it a prime candidate for polymorphism and co-crystallization.

Conformational Polymorphism arises when a molecule can adopt different conformations in the solid state, leading to different crystal packing arrangements and, consequently, different physical properties. uky.edursc.org The rotational freedom around the amide C-N bond and the C-C bond connecting the carbamoyl group to the benzene ring provides the necessary conformational flexibility. nih.govumt.edu Different intramolecular hydrogen bonding patterns could "lock" the molecule into distinct conformations, each potentially able to pack in a unique, stable crystalline form. Studies on related N-substituted benzoic acids have shown that substitution patterns and conformational flexibility are key determinants of polymorphism. uky.edursc.org

Co-crystallization is the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio. The presence of multiple hydrogen bond donor (carboxylic acid OH, amide NH) and acceptor (carbonyl oxygens, pyrimidine nitrogens) sites makes this compound an excellent candidate for forming co-crystals with other molecules (co-formers). bohrium.comresearchgate.nettandfonline.com By selecting co-formers with complementary functional groups, it is possible to design new solid forms with tailored properties. For instance, co-crystallization with other pyridine-containing molecules or other carboxylic acids could lead to robust and predictable supramolecular synthons. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a bulk crystalline sample. ncl.ac.uk While SCXRD provides the detailed structure from a single, perfect crystal, PXRD analyzes a powder composed of millions of microcrystals, providing a statistically representative fingerprint of the bulk material.

The primary applications of PXRD for this compound would include:

Phase Identification: The PXRD pattern is unique to a specific crystalline phase. It can be used to identify the compound and to distinguish between different polymorphs, each of which will produce a distinct diffraction pattern. uky.edu

Phase Purity Assessment: PXRD can readily detect the presence of crystalline impurities or different polymorphic forms within a bulk sample. ncl.ac.uk By comparing the experimental pattern to a reference pattern (either from a known pure phase or simulated from SCXRD data), the purity of the sample can be confirmed. mdpi.com

Monitoring Crystal Transformations: Techniques like variable-temperature PXRD (VT-PXRD) can be used to monitor solid-state transformations, such as the conversion between polymorphs or the formation of a co-crystal upon heating. nih.govresearchgate.net

If a single crystal structure were determined, its corresponding PXRD pattern could be simulated. Comparing this simulated pattern with the experimental PXRD pattern of the bulk synthesized material is the standard method for confirming that the single crystal is representative of the bulk phase. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular structure and electronic properties. While specific published studies focusing exclusively on 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid are scarce, extensive research on closely related analogs, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, provides a robust framework for understanding its behavior. researchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. Geometry optimization is a primary step, where DFT methods are used to find the lowest energy conformation of the molecule. For analogous 2-[(substitutedphenyl)carbamoyl]benzoic acids, calculations are typically performed using the B3LYP functional with a 6-31G(d,p) basis set. researchgate.net This level of theory effectively predicts geometric parameters like bond lengths and angles.

Table 1: Selected Optimized Geometric Parameters for Analogous Carbamoyl (B1232498) Benzoic Acids Data derived from studies on 2-[(2-substitutedphenyl)carbamoyl]benzoic acids. researchgate.net

| Parameter | Bond/Angle | Value (Compound a) | Value (Compound b) | Value (Compound c) |

| Bond Angle | C-N-H (°) | 117.34 | 117.51 | 116.32 |

| Bond Angle | O-C-N (°) | 122.56 | 122.41 | 122.99 |

| Bond Angle | C-C-O (°) | 114.53 | 114.52 | 114.28 |

| Compounds: (a) 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid; (b) 2-[(2-methoxyphenyl)carbamoyl]benzoic acid; (c) 2-[(2-chlorophenyl)carbamoyl]benzoic acid |

This table is interactive. Click on the headers to sort the data.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for energetic and spectroscopic predictions. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed. Studies on related pyrimidine (B1678525) derivatives have utilized ab initio calculations at the HF/6-31G** level to investigate geometric and thermodynamic parameters. researchgate.net For this compound, such high-level calculations would provide benchmark data for its heat of formation, Gibbs free energy, and entropy. These methods are particularly valuable for accurately predicting vibrational frequencies, which can then be correlated with experimental infrared (IR) and Raman spectra for precise peak assignments. researchgate.netoaji.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For analogous 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, DFT calculations show that the HOMO is typically localized on the substituted phenyl and carbamoyl groups, while the LUMO is concentrated on the benzoic acid moiety. researchgate.net This suggests that an intramolecular charge transfer occurs from the HOMO to the LUMO upon electronic excitation. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

Analysis of the charge distribution, often through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrostatic potential of the molecule. This helps in identifying the electrophilic and nucleophilic sites, which are fundamental for predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Quantum Chemical Parameters for Analogous Carbamoyl Benzoic Acids Data derived from studies on 2-[(2-substitutedphenyl)carbamoyl]benzoic acids using DFT/B3LYP/6-31G(d,p). researchgate.net

| Parameter | Compound a | Compound b | Compound c |

| HOMO Energy (eV) | -8.84 | -8.54 | -9.28 |

| LUMO Energy (eV) | -5.14 | -4.95 | -5.48 |

| Energy Gap (ΔE) (eV) | 3.70 | 3.59 | 3.80 |

| Chemical Hardness (η) | 1.85 | 1.79 | 1.90 |

| Chemical Softness (S) | 0.54 | 0.55 | 0.52 |

| Electronegativity (χ) | 6.99 | 6.74 | 7.38 |

| Compounds: (a) 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid; (b) 2-[(2-methoxyphenyl)carbamoyl]benzoic acid; (c) 2-[(2-chlorophenyl)carbamoyl]benzoic acid |

This table is interactive. Users can filter and sort the data based on the parameters.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics excels at describing the electronic structure of a single conformation, Molecular Dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound behaves in different environments, such as in solution.

These simulations are particularly useful for understanding the flexibility of the molecule, especially the rotation around the amide bond and the bonds connecting the aromatic rings. MD can reveal the most stable and frequently occurring conformations, the dynamics of intramolecular hydrogen bonds, and how the molecule interacts with solvent molecules. This information is critical for understanding its behavior in a biological or chemical system. bohrium.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and interpreting spectroscopic data. DFT calculations can simulate vibrational spectra (FT-IR and Raman) by calculating the harmonic vibrational frequencies. researchgate.net Although there is often a systematic overestimation, these frequencies can be scaled to achieve excellent agreement with experimental data, allowing for unambiguous assignment of vibrational modes to specific molecular motions, such as C=O stretching, N-H bending, and aromatic ring vibrations. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. This helps in assigning absorption bands to specific electronic excitations, such as π→π* and n→π* transitions, and understanding the influence of molecular structure on the absorption properties. researchgate.net

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling can provide deep insights into the mechanisms of chemical reactions involving this compound. For instance, in its synthesis, which may involve the reaction of 2-aminopyrimidine (B69317) with phthalic anhydride (B1165640), DFT can be used to model the entire reaction pathway. researchgate.net

By locating the transition state structures and calculating the activation energies, chemists can understand the feasibility of a proposed mechanism. This includes identifying key intermediates and understanding the role of catalysts. Such studies can predict reaction kinetics and thermodynamics, guiding the optimization of reaction conditions to improve yields and selectivity. researchgate.net This predictive power makes computational modeling an invaluable tool in synthetic chemistry.

Lack of Specific Research Hinders Detailed Analysis of this compound

A thorough review of scientific literature reveals a significant gap in research specifically detailing the synergistic application of computational and theoretical methods with experimental data for the compound This compound . While studies on analogous structures and related derivatives exist, publicly accessible research that directly combines computational modeling with experimental structural and spectroscopic analysis for this particular molecule could not be located.

To fulfill the request for a detailed analysis under the section "," specifically subsection "4.5. Synergy of Computational Methods with Experimental Structural and Spectroscopic Data," it is necessary to have access to research that performs both quantum chemical calculations, such as Density Functional Theory (DFT), and corresponding experimental characterization, like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy on This compound .

Such a synergistic study would typically involve:

Geometry Optimization: Computational determination of the molecule's most stable three-dimensional structure. These theoretical parameters (bond lengths, bond angles) would then be compared with experimental data obtained from X-ray crystallography.

Spectroscopic Prediction: Calculation of theoretical spectra (NMR, IR, UV-Vis) from the optimized geometry. These predicted spectra are then compared with experimentally measured spectra to validate the computational model and aid in the precise assignment of spectral peaks.

Molecular Orbital Analysis: Theoretical investigation of the compound's electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand its reactivity and electronic transitions, which can be correlated with UV-Vis spectroscopic data.

For example, studies on closely related compounds, such as substituted benzanilides and other pyrimidine derivatives, frequently employ DFT methods (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) to predict vibrational frequencies. These calculated frequencies are then scaled and compared to experimental FT-IR and Raman spectra to confirm structural assignments. Similarly, theoretical NMR chemical shifts are calculated and correlated with experimental ¹H and ¹³C NMR data to provide a comprehensive understanding of the molecular structure.

Unfortunately, without a dedicated study on This compound , creating detailed data tables and discussing the specific research findings that directly compare its computational and experimental data is not possible. The scientific community has not yet published research that provides this specific intersection of analysis for the requested compound.

Coordination Chemistry and Ligand Properties

Ligand Design Principles and Potential Coordination Modes of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid

The design of this compound as a ligand is predicated on the presence of multiple donor atoms strategically positioned to facilitate chelation. The molecule incorporates both hard and soft donor sites, making it a versatile chelating agent for a range of metal ions. The primary coordination sites are the oxygen atoms of the carboxyl group and the carbamoyl (B1232498) linkage, as well as the nitrogen atoms of the pyrimidine (B1678525) ring.

The carbamoyl-benzoic acid portion of the molecule plays a crucial role in its coordination behavior. The carboxylic acid group provides a primary site for deprotonation and subsequent coordination to a metal ion through one or both of its oxygen atoms. The adjacent carbamoyl linkage introduces an additional donor site through its carbonyl oxygen. This arrangement allows for the formation of a stable five- or six-membered chelate ring upon coordination with a metal center. The delocalization of electron density within this moiety can influence the stability and the electronic properties of the resulting metal complex.

The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions, which are potential sites for coordination. The involvement of one or both of these nitrogen atoms in metal binding significantly enhances the chelation capacity of the ligand. Coordination through a pyrimidine nitrogen, in conjunction with the carbamoyl-benzoic acid moiety, can lead to the formation of multidentate chelate structures. This results in thermodynamically stable complexes due to the chelate effect. The specific nitrogen atom involved in coordination can be influenced by steric factors and the electronic preferences of the metal ion.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexes of this compound with several transition metals, including Cu(II), Co(II), Ni(II), and Zn(II), have been successfully synthesized and characterized. nih.gov The general method for the synthesis of these complexes involves the reaction of the ligand with the respective metal acetates or chlorides in a 1:2 metal-to-ligand molar ratio. The elemental analysis of these complexes suggests the general formula [M(L)₂], where L represents the deprotonated form of the ligand.

Table 1: Elemental Analysis Data for Metal Complexes of this compound

| Complex | % Metal (Found) | % Metal (Calculated) | % Carbon (Found) | % Carbon (Calculated) | % Hydrogen (Found) | % Hydrogen (Calculated) | % Nitrogen (Found) | % Nitrogen (Calculated) |

|---|---|---|---|---|---|---|---|---|

| [Cu(C₁₂H₈N₃O₃)₂] | 11.80 | 11.86 | 53.70 | 53.78 | 2.95 | 2.98 | 15.60 | 15.68 |

| [Ni(C₁₂H₈N₃O₃)₂] | 11.00 | 11.06 | 54.20 | 54.27 | 3.00 | 3.01 | 15.80 | 15.82 |

| [Co(C₁₂H₈N₃O₃)₂] | 11.02 | 11.09 | 54.22 | 54.25 | 2.98 | 3.01 | 15.78 | 15.81 |

Data compiled from Nagar & Mohan (1991) nih.gov

Infrared (IR) and electronic spectroscopy are powerful tools for confirming the coordination of this compound to a metal ion.

Infrared Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the ν(C=O) of the carboxylic acid and the amide, as well as ν(N-H) and ν(C=N) vibrations. Upon complexation, significant shifts in these vibrational frequencies are observed, providing evidence of metal-ligand bond formation. For instance, the disappearance of the broad ν(O-H) band of the carboxylic acid and a shift in the ν(C=O) bands to lower frequencies are indicative of coordination through the carboxylate group and the amide oxygen. nih.gov A shift in the pyrimidine ring vibrations also suggests the involvement of the ring nitrogen in coordination.

Table 2: Key IR Spectral Bands (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(N-H) | ν(C=O) Amide I | δ(N-H) + ν(C=N) Amide II | ν(C=N) + ν(C=C) |

|---|---|---|---|---|

| Ligand | 3250 | 1680 | 1540 | 1600, 1480 |

| [Cu(L)₂] | 3230 | 1650 | 1520 | 1580, 1460 |

| [Ni(L)₂] | 3235 | 1655 | 1525 | 1585, 1465 |

| [Co(L)₂] | 3230 | 1650 | 1520 | 1580, 1460 |

Data compiled from Nagar & Mohan (1991) nih.gov

Electronic Spectroscopy: The electronic spectra of the transition metal complexes provide information about the geometry around the metal ion. For example, the electronic spectrum of the Cu(II) complex typically shows a broad d-d transition band in the visible region, which is characteristic of a distorted octahedral or square planar geometry. Similarly, the spectra of Co(II) and Ni(II) complexes exhibit multiple absorption bands that can be assigned to d-d transitions consistent with an octahedral coordination environment. nih.gov

Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in paramagnetic complexes, which in turn provides insight into the oxidation state and the geometry of the central metal ion.

The magnetic moments of the Cu(II), Co(II), and Ni(II) complexes of this compound have been determined at room temperature. The observed magnetic moments are consistent with the presence of unpaired electrons and suggest specific coordination geometries. nih.gov

Table 3: Magnetic Moments of Paramagnetic Complexes of this compound

| Complex | Magnetic Moment (μ_eff) in B.M. | Number of Unpaired Electrons | Probable Geometry |

|---|---|---|---|

| [Cu(L)₂] | 1.85 | 1 | Distorted Octahedral |

| [Ni(L)₂] | 3.10 | 2 | Octahedral |

Data compiled from Nagar & Mohan (1991) nih.gov

The magnetic moment of the Cu(II) complex is in the expected range for a d⁹ system with one unpaired electron. The values for the Ni(II) and Co(II) complexes are indicative of high-spin d⁸ and d⁷ configurations, respectively, in an octahedral field. These magnetic data, in conjunction with the spectroscopic evidence, strongly support the proposed coordination modes and geometries of these metal complexes.

Based on a comprehensive search of available scientific literature, there is currently insufficient published data to generate a detailed article on the coordination chemistry of this compound that specifically addresses the requested topics.

Detailed research findings concerning the X-ray crystallographic analysis, specific coordination geometries, complex architectures, electronic and optical properties, and the influence of solvents and counterions on the metal complexes of this particular ligand are not present in the searched scientific databases.

While research exists for structurally related ligands—such as derivatives of pyrimidine and benzoic acid—the strict requirement to focus solely on this compound prevents the inclusion of this analogous information. Generating content on the specified outline points would require data that is not available in the public domain.

Therefore, the article cannot be generated at this time.

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the principal driving force in the crystal packing of this compound. The presence of strong hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic carbonyl oxygen, the amide carbonyl oxygen, and the nitrogen atoms of the pyrimidine ring) facilitates the formation of a robust, multidimensional network.

In the study of supramolecular chemistry, a synthon refers to a structural unit within a molecule that is responsible for forming intermolecular interactions. The interaction between a carboxylic acid and a nitrogen-containing heterocycle, such as pyrimidine or pyridine, is a well-established and highly predictable supramolecular synthon. This interaction is a primary determinant in the crystal engineering of such compounds nih.gov.

In the case of this compound, the most potent hydrogen bond donor, the carboxylic acid group, is expected to form a strong O-H···N hydrogen bond with one of the nitrogen atoms of the pyrimidine ring. This type of acid-heterocycle interaction is a recurring and robust motif in the crystal structures of related compounds nih.gov. The formation of this particular synthon often dictates the initial dimerization or chain formation in the crystal lattice. The reliability of this amino-pyrimidine/carboxylic acid synthon has been demonstrated in numerous systems, where it preferentially forms even in the presence of other potential hydrogen bonding sites nih.gov.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) |

| Carboxylic Acid - Pyrimidine | O-H | N (pyrimidine) | 2.6 - 2.8 Å |

Note: Data presented is based on typical values observed in related crystal structures.

The amide group (–CONH–) plays a crucial secondary role in the supramolecular assembly. The amide N-H group is a reliable hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This dual functionality allows the amide group to link the primary synthons into more extended, higher-dimensional architectures.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Typical Angle (D-H···A) |

| Amide - Amide | N-H | O=C (amide) | 2.8 - 3.1 Å | 150 - 170° |

| Amide - Pyrimidine | N-H | N (pyrimidine) | 2.9 - 3.2 Å | 160 - 180° |

| Amide - Carboxylate | N-H | O=C (carboxyl) | 2.9 - 3.0 Å | 165 - 175° |

Note: Data presented is based on typical values observed in related crystal structures.

The conformation of the this compound molecule is crucial in determining whether hydrogen bonds form within the same molecule (intramolecular) or between different molecules (intermolecular). Given the rotational freedom around the amide and carboxyl bonds, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the amide carbonyl oxygen, or between the amide N-H and a pyrimidine nitrogen.

However, in the solid state, intermolecular hydrogen bonds are generally favored as they lead to a more stable, extended crystalline lattice. The formation of robust intermolecular synthons, such as the carboxylic acid-pyrimidine and amide-mediated interactions, typically precludes the formation of significant intramolecular bonds. The establishment of a dense network of intermolecular hydrogen bonds maximizes the cohesive energy of the crystal, which is the driving force for crystallization. While certain conformations might allow for weak intramolecular interactions, the dominant and structure-defining interactions are overwhelmingly intermolecular.

Pi-Stacking Interactions Involving Aromatic and Pyrimidine Rings

In addition to hydrogen bonding, π-stacking interactions between the electron-rich aromatic (benzene) and heteroaromatic (pyrimidine) rings contribute significantly to the stabilization of the crystal structure. These non-covalent interactions arise from the attractive forces between the π-electron clouds of adjacent rings.

The strength and geometry of π-π stacking interactions can be quantified by parameters such as the inter-planar distance between the rings and the degree of their offset. For aromatic systems, these interactions are most significant at inter-planar distances of approximately 3.3 to 3.8 Å. The energetic contribution of a single π-π stacking interaction is typically in the range of 2-10 kJ/mol, which, while weaker than a strong hydrogen bond, becomes a substantial stabilizing force when multiple interactions are present throughout the crystal lattice.

Computational studies on similar heterocyclic systems have shown that dispersion forces are a major contributor to the interaction energy, complemented by electrostatic interactions. The relative orientation of the stacked rings (e.g., face-to-face, parallel-displaced, or T-shaped) also influences the interaction energy. In many crystal structures, a parallel-displaced arrangement is common as it minimizes electrostatic repulsion.

| Interaction Parameter | Typical Value |

| Inter-planar Distance | 3.3 - 3.8 Å |

| Centroid-to-Centroid Distance | 3.5 - 4.5 Å |

| Estimated Energy Contribution | 2 - 10 kJ/mol |

Note: Data presented is based on typical values observed in related aromatic and heterocyclic crystal structures.

Pi-stacking interactions work in concert with hydrogen bonds to build the final three-dimensional crystal structure. While hydrogen bonds often form the primary framework in one or two dimensions (e.g., forming sheets or chains), π-stacking interactions are frequently responsible for linking these primary structures into a stable three-dimensional array. For example, stacks of aromatic and pyrimidine rings can link adjacent hydrogen-bonded sheets.

The interplay between these orthogonal interactions is a key principle in crystal engineering. The directionality of hydrogen bonds combined with the less directional, but significant, cohesive force of π-stacking allows for the formation of densely packed and stable crystalline solids. The arrangement of molecules is a compromise that seeks to optimize both types of interactions simultaneously, leading to the observed crystal packing motif. The presence of π-stacking can significantly influence material properties such as melting point and solubility.

An in-depth examination of the supramolecular chemistry of this compound reveals the intricate interplay of non-covalent interactions that govern its assembly in the solid state. This article explores the principles of crystal engineering, molecular recognition, and the potential for forming complex supramolecular architectures through a detailed analysis of its structural components and related systems.

Role As a Synthetic Intermediate and Building Block in Heterocyclic Chemistry

Precursor for Fused Pyrimidine (B1678525) Systems (e.g., Pyrimido[2,1-a]isoindole-diones)

A significant application of 2-(pyrimidin-2-yl)benzoic acids is their use as precursors for the synthesis of fused heterocyclic systems. Through intramolecular condensation reactions, these acids can be transformed into complex polycyclic structures. A prime example is the formation of the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system. researchgate.net

This transformation is typically achieved by reacting the 2-(pyrimidin-2-yl)benzoic acid precursor with 1,3-dielectrophiles. The reaction proceeds via an intramolecular condensation, leading to the formation of a pyrrolidone ring fused with the pyrimidine and benzoic acid moieties. researchgate.net Interestingly, the resulting pyrrolidone ring in the pyrimido[2,1-a]isoindole-dione system is susceptible to opening when treated with weak nucleophiles, offering a pathway to further derivatization. researchgate.net Alternative strategies to synthesize related pyrimido[2,1-a]isoindolone frameworks include aza-Prins type cyclization reactions that utilize N-acyliminium ions and amides under mild, metal-free conditions. rsc.orgresearchgate.net

| Precursor | Reagent | Product | Reaction Type |

| 2-(Pyrimidin-2-yl)benzoic acid | 1,3-Dielectrophiles | 4,6-Dihydropyrimido[2,1-a]isoindole-4,6-dione | Intramolecular Condensation |

Participation in Domino and Multicomponent Reactions for Scaffold Construction

The structural motifs within 2-(pyrimidin-2-ylcarbamoyl)benzoic acid make it an excellent candidate for domino and multicomponent reactions (MCRs). These reaction cascades, which form multiple chemical bonds in a single operation, are highly efficient for building molecular complexity. researchgate.net MCRs are increasingly utilized in medicinal chemistry and drug discovery for the rapid generation of diverse compound libraries. nih.govnih.gov

While specific examples detailing the direct use of this compound in MCRs are not extensively documented, the principles of MCR design strongly support its potential. For instance, pyrimidine-containing precursors are widely used in domino reactions to construct fused heterocyclic systems like 5H-thiazolo[3,2-a]pyrimidin-5-ones and pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. organic-chemistry.orgnih.gov One-pot, three-component reactions involving 2-aminobenzothiazole, aldehydes, and various active methylene (B1212753) compounds have proven effective for synthesizing pyrimido[2,1-b]benzothiazole derivatives, showcasing the utility of pyrimidine building blocks in such convergent synthetic strategies. scirp.org

The presence of the carboxylic acid and the N-H group in the amide linker provides reactive sites that could readily participate in established MCRs, such as the Ugi or Passerini reactions, to generate highly functionalized and complex molecular scaffolds.

Synthesis of Novel Heterocyclic Derivatives Containing the Pyrimidine-Carbamoyl-Benzoic Acid Motif

The core structure of this compound is a valuable template for synthesizing a wide array of novel heterocyclic compounds. The pyrimidine ring, in particular, is a "privileged structure" in medicinal chemistry, known to be a core component in compounds with diverse biological activities. nih.gov

Researchers have developed various synthetic routes to create derivatives built upon this motif. For example, pyrimidine derivatives can be synthesized and further elaborated to create libraries of potential therapeutic agents. nih.govresearchgate.net The reaction of 2-mercaptopyrimidine (B73435) with various reagents can lead to pyrazole, pyridazine, and triazole derivatives. researchgate.net Similarly, other benzoic acid derivatives containing heterocyclic moieties, such as 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, have been synthesized by reacting the corresponding pyrimidine thiol with a bromomethyl benzoic acid derivative. nih.gov These examples highlight the synthetic flexibility and the potential for creating a diverse range of compounds based on the pyrimidine-benzoic acid framework.

| Starting Material | Reagent(s) | Resulting Heterocycle(s) |

| 2-Hydrazino pyrimidine | Active methylene compounds | Pyrazole derivatives |

| 2-Hydrazino pyrimidine | Maleic anhydride (B1165640) | Pyridazine-dione derivatives |

| 4-(4-pyridyl)pyrimidine-2-thiol | 3-(bromomethyl)benzoic acid | Thioether-linked pyrimidine-benzoic acid |

Modifiable Sites for Further Functionalization and Library Synthesis

This compound possesses several distinct reactive sites that can be selectively modified to generate a library of analogues for structure-activity relationship (SAR) studies. This chemical tractability makes it an attractive scaffold for combinatorial chemistry and drug discovery programs.

The primary sites for functionalization are:

Carboxylic Acid Group (-COOH): This is one of the most versatile functional groups. It can be readily converted into esters, amides, or acid halides. It can also participate in coupling reactions (e.g., Suzuki, Heck) after appropriate derivatization, or be used to link the molecule to other moieties, including peptides or solid supports for library synthesis.

Amide Linker (-CO-NH-): The N-H bond of the amide can be alkylated or acylated under suitable conditions. While generally stable, the amide bond itself could be cleaved under harsh hydrolytic conditions to separate the pyrimidine and benzoic acid components if desired.

Pyrimidine Ring: The pyrimidine ring can be functionalized through various C-H activation or halogenation/coupling strategies. The nitrogen atoms in the ring also influence its reactivity and can be quaternized. Substituents on the pyrimidine ring can be introduced prior to its coupling with the benzoic acid moiety.

Benzoic Acid Ring: The aromatic ring of the benzoic acid component is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The positions of these substitutions will be directed by the existing carboxyl and carbamoyl (B1232498) groups.

These multiple functionalization points allow for systematic structural modifications, enabling the fine-tuning of the molecule's physicochemical and biological properties.

| Functional Group | Potential Reactions | Purpose |

| Carboxylic Acid | Esterification, Amidation, Coupling Reactions | Introduce new functional groups, Link to other molecules |

| Amide N-H | Alkylation, Acylation | Modify steric and electronic properties |

| Pyrimidine Ring | C-H Activation, Halogenation/Coupling | Add substituents for SAR studies |

| Benzoic Acid Ring | Electrophilic Aromatic Substitution | Modify lipophilicity and electronic distribution |

Reaction Pathways and Mechanistic Insights

Investigation of Specific Reaction Mechanisms in Derivatization and Transformation

The derivatization and transformation of 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid can be understood through various reaction mechanisms, drawing parallels from the synthesis and reactions of related pyrimidine (B1678525) and benzoic acid derivatives. A key synthetic approach to the core structure of 2-(pyrimidin-2-yl)benzoic acids involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds. researchgate.net This suggests that the formation of the pyrimidine ring is a crucial step that can be achieved through condensation reactions.

Intramolecular condensation is another significant mechanism observed in related systems. For instance, the intramolecular condensation of acids with 1,3-dielectrophiles leads to the formation of fused ring systems like 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione. researchgate.net The pyrrolidone ring within this structure is susceptible to opening by weak nucleophiles, indicating a pathway for further transformation. researchgate.net

Furthermore, the reaction of 2-amidinobenzoic acid with certain chromones does not halt at the pyrimidine ring formation but undergoes a spontaneous cyclization to form 2-(benzo nih.govmdpi.comfuro[3,2-d]pyrimidin-2-yl)benzoic acids. researchgate.net This highlights the potential for sequential reactions where the initial pyrimidine derivative acts as an intermediate in the formation of more complex heterocyclic systems.

In some cases, unexpected rearrangements can occur. For example, a ring-contracting rearrangement has been observed in the transformation of a 3,4-diaminoisocoumarine derivative, leading to a phthalide–carboxamide-bearing system. mdpi.com While not directly involving this compound, this illustrates the types of complex mechanistic pathways that can be encountered in the chemistry of related polyfunctional aromatic acids. A proposed mechanism for such a rearrangement involves the role of an oxygen source, such as air, followed by protonation and ring opening to form an intermediate that then recyclizes. mdpi.com

The synthesis of pyrimidine derivatives can also be achieved through nucleophilic aromatic substitution reactions. For instance, the reaction of a suitable precursor with aryl alcohols, amines, or thiols can be used to introduce various substituents onto the pyrimidine ring. mdpi.com Subsequent reactions, such as hydrogenation to reduce a nitro group to an amine, can provide a handle for further derivatization, for example, through coupling with a carboxylic acid using reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com

| Reaction Type | Reactants | Key Intermediates/Products | Mechanism Highlights |

| Ring Contraction/Condensation | 2-Carbamimidoylbenzoic acid, 1,3-dicarbonyl compounds | 2-(Pyrimidin-2-yl)benzoic acids | Formation of the pyrimidine ring. researchgate.net |

| Intramolecular Condensation | Acid with 1,3-dielectrophiles | 4,6-Dihydropyrimido[2,1-a]isoindole-4,6-dione | Subsequent ring-opening by nucleophiles. researchgate.net |

| Spontaneous Cyclization | 2-Amidinobenzoic acid, chromones with an aryloxy group | 2-(Benzo nih.govmdpi.comfuro[3,2-d]pyrimidin-2-yl)benzoic acids | Sequential reaction following initial pyrimidine formation. researchgate.net |

| Nucleophilic Aromatic Substitution | Precursor with aryl alcohols/amines/thiols | Substituted pyrimidine derivatives | Introduction of various functional groups. mdpi.com |

Catalytic Activity Exhibited by this compound or its Derivatives

While direct evidence for the catalytic activity of this compound is not extensively documented, the broader family of pyrimidine derivatives has been shown to participate in or be synthesized via catalytic processes. For instance, the synthesis of benzopyrano-pyrimidine derivatives can be efficiently catalyzed by p-toluene sulphonic acid (PTSA). mdpi.com This acid-catalyzed reaction proceeds through the protonation of a carbonyl group, which activates it for subsequent nucleophilic attack and cyclization steps. mdpi.com This suggests that the pyrimidine moiety, in conjunction with other functional groups, can be part of molecules synthesized using catalytic methods.

In the context of metal catalysis, silver(I) complexes containing a methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate ligand have been reported. nih.gov The formation of such metal complexes implies that the nitrogen atoms of the pyrimidine ring and potentially the oxygen atoms of the carbamoyl (B1232498) and benzoic acid groups can act as coordination sites for metal ions. This coordination could be a precursor to catalytic activity, where the metal center, influenced by the pyrimidine-containing ligand, could catalyze various organic transformations.

The general class of substituted benzanilides, to which this compound belongs, can be prepared via direct catalytic amidation of substituted benzoic acids with aniline, a process often explored within the framework of "green chemistry". researchgate.net This highlights the relevance of catalysis in the synthesis of the core structure of the title compound.

| Catalyst/Complex | Reaction Type | Role of Pyrimidine Derivative | Potential Application |

| p-Toluene Sulphonic Acid (PTSA) | Synthesis of benzopyrano-pyrimidines | Part of the synthesized product structure. mdpi.com | Efficient synthesis of complex heterocyclic systems. mdpi.com |

| Silver(I) Complex | Metal-ligand complex formation | Ligand (methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate). nih.gov | Potential for metal-based catalysis. |

| Trivalent Phosphorus Compounds | Acylation/Amidation | Related to the synthesis of the benzanilide (B160483) backbone. researchgate.net | "Green" synthesis of amides. researchgate.net |

Structure-Reactivity Relationships and Electronic Effects on Reaction Outcomes

The reactivity of this compound and its derivatives is governed by the interplay of the electronic properties of the pyrimidine ring, the benzoic acid moiety, and the linking carbamoyl group. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron-deficient nature influences the reactivity of the substituents on the ring.

The benzoic acid portion of the molecule also plays a critical role in its reactivity. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. Conversely, it can be derivatized to form esters or amides, which can alter the molecule's properties. In studies of 2-(arylthio)benzoic acid inhibitors, the conversion of the carboxylic acid to a methyl ester was shown to enhance the antiproliferative effects on cancer cell lines. researchgate.net This highlights the potential of the carboxylic acid group as a point for modification to create prodrugs or analogues with improved properties. researchgate.net

The relative orientation of the pyrimidine and phenyl rings also influences the molecule's properties. In the crystal structure of methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, the pyrimidine and phenyl rings are twisted with respect to each other. nih.gov This non-planar conformation can affect intermolecular interactions, such as hydrogen bonding. In this particular structure, molecules are connected into centrosymmetric dimers via intermolecular N—H⋯N hydrogen bonds. nih.gov Such interactions are crucial for crystal packing and can also play a role in the binding of the molecule to biological targets.

| Structural Feature | Electronic Effect | Impact on Reactivity/Activity | Example |

| Pyrimidine Ring | Electron-deficient | Influences substituent reactivity and biological interactions. | Substituents on the pyrimidine ring are critical for the potency of related inhibitors. mdpi.com |

| Carboxylic Acid Group | Electron-withdrawing | Deactivates the benzene ring; allows for derivatization. | Esterification can lead to enhanced biological activity. researchgate.net |

| Substituents on Rings | Electron-donating or -withdrawing | Modulates overall electron density and binding affinity. | Electron-withdrawing groups on an adjacent ring improved inhibitory potency in related compounds. mdpi.com |

| Molecular Conformation | Steric effects, non-planar arrangement | Affects intermolecular interactions and crystal packing. | The twisted conformation of a related ester facilitates N—H⋯N hydrogen bonding. nih.gov |

Future Directions and Emerging Research Avenues

Exploration in Advanced Material Science Applications (e.g., MOFs)

The development of advanced materials, particularly Metal-Organic Frameworks (MOFs), represents a significant area of research where 2-(pyrimidin-2-ylcarbamoyl)benzoic acid could be a valuable building block. MOFs are highly porous materials constructed from metal ions or clusters linked together by organic molecules, with applications in gas storage, separation, and catalysis. cost.eunih.gov

The structure of this compound is well-suited for the construction of MOFs. The carboxylic acid group can coordinate with metal centers, while the pyrimidine (B1678525) ring offers an additional nitrogen-based coordination site. This dual functionality could lead to the formation of MOFs with novel topologies and properties. The flexibility of the carbamoyl (B1232498) linker could also allow for the creation of dynamic frameworks that can respond to external stimuli.

Future research could focus on synthesizing and characterizing MOFs using this compound as the organic linker. The choice of metal ions could be varied to tune the properties of the resulting frameworks. For instance, using zirconium, as in the well-known UiO-66 series, could lead to MOFs with high thermal and chemical stability. nih.govmdpi.com The introduction of functional groups onto the benzoic acid or pyrimidine rings could further modify the properties of the MOFs, such as their adsorption selectivity or catalytic activity. nih.gov

Table 1: Potential Metal Ions for MOF Synthesis with this compound

| Metal Ion | Potential MOF Properties | Relevant MOF Families |

|---|---|---|

| Zinc (Zn²⁺) | High surface area, porosity | IRMOF |

| Zirconium (Zr⁴⁺) | High thermal and chemical stability | UiO |

| Copper (Cu²⁺) | Catalytic activity, interesting magnetic properties | HKUST-1 |

Further Development of Supramolecular Systems with Tunable Properties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The this compound molecule possesses multiple sites for hydrogen bonding, including the amide N-H and C=O groups, the carboxylic acid group, and the nitrogen atoms of the pyrimidine ring.

These features make it an excellent candidate for the construction of complex supramolecular assemblies with tunable properties. For example, the self-assembly of this molecule could lead to the formation of dimers, chains, or more complex networks in the solid state. nih.gov The formation of a self-complementary quadruple hydrogen-bonding motif, similar to that seen in ureido-benzoic acids, could lead to very strong and directional interactions, enabling the creation of robust supramolecular polymers. rsc.org

By modifying the chemical structure, for instance, by introducing different substituents, it could be possible to control the self-assembly process and tune the properties of the resulting supramolecular materials. The responsiveness of these systems to external stimuli, such as changes in pH or temperature, could also be explored, leading to the development of "smart" materials with applications in sensing or drug delivery.

Advancement of Green and Sustainable Synthetic Methodologies for the Compound

The development of environmentally friendly and sustainable methods for the synthesis of chemical compounds is a key goal of modern chemistry. Future research on this compound should focus on developing green synthetic routes that minimize waste, reduce energy consumption, and use less hazardous reagents.

One promising approach is the use of solid acid catalysts, such as H-Beta zeolites, which have been shown to be effective in the dehydration of related benzoic acid derivatives. researchgate.net These catalysts are reusable and can often be used under solvent-free conditions, reducing the environmental impact of the synthesis.

Other green chemistry approaches that could be explored include:

Photocatalysis: Using light to drive the chemical reaction, potentially reducing the need for high temperatures and harsh reagents.

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.

By focusing on these green and sustainable methodologies, the synthesis of this compound can be made more efficient and environmentally friendly.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. researchgate.net These technologies can be applied to various aspects of the research and development of this compound, from the design of new synthetic routes to the prediction of material properties.

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, suggest optimal reaction conditions, and even propose novel synthetic pathways. nih.gov This can significantly accelerate the process of developing efficient and sustainable synthetic methods for the compound.

Furthermore, AI and ML can be used to predict the properties of materials that could be formed from this compound. For example, machine learning models could be developed to predict the porosity, stability, and gas adsorption properties of MOFs based on the structure of the organic linker and the metal ion used. This would allow for the in silico screening of a large number of potential materials, guiding experimental efforts towards the most promising candidates. The integration of AI and ML into the research workflow has the potential to revolutionize the discovery and development of new materials based on this versatile compound. nih.gov

Table 2: Applications of AI and Machine Learning in the Study of this compound

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis analysis, reaction condition optimization | Faster development of efficient and sustainable synthetic routes |

| Material Discovery | Prediction of MOF structures and properties | Accelerated discovery of new materials with desired functionalities |

Q & A

Q. What are the optimized synthetic routes for preparing 2-(Pyrimidin-2-ylcarbamoyl)benzoic acid, and how can purity be ensured?

A precursor-driven approach using 2-carbamimidoylbenzoic acid has been validated for synthesizing substituted derivatives. Key steps include coupling under anhydrous conditions (e.g., DCC/DMAP) and purification via recrystallization or column chromatography. Purity is confirmed by NMR (δ 7.2–8.5 ppm for aromatic protons) and HPLC (>95% purity) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Combine X-ray crystallography (using SHELX for refinement ), FT-IR (to confirm carbonyl and amide stretches at ~1700 cm⁻¹ and ~1650 cm⁻¹), and mass spectrometry (ESI-MS for [M+H]+ at m/z 243.2). NIST spectral databases provide reference data for cross-validation .

Q. How should researchers handle discrepancies in spectroscopic data during synthesis?

Contradictions in NMR or IR spectra often arise from solvate formation or tautomerism. Use variable-temperature NMR or deuterated solvents to resolve dynamic effects. Cross-check with computational predictions (e.g., DFT for optimized geometries) .

Q. What safety protocols are critical when working with this compound in the lab?

Follow MSDS guidelines: use PPE (gloves, goggles), avoid inhalation, and store at 4°C in airtight containers. Hydrolysis byproducts (e.g., benzoic acid derivatives) require neutralization before disposal .